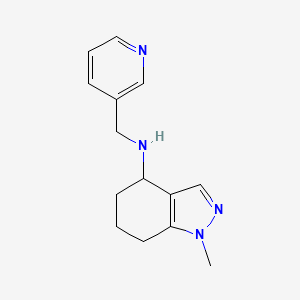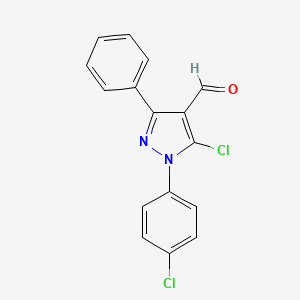![molecular formula C16H18BrNO2 B7540946 N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)
N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the ability to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation, both of which are implicated in the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine in lab experiments is its relatively low toxicity and high selectivity for certain neurotransmitter systems. However, this compound is also known to have poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine, including further exploration of its mechanism of action and potential therapeutic applications. Additionally, there is a need for more studies on the safety and toxicity of this compound, particularly in humans. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research studies.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in the treatment of neurological disorders. While further research is needed to fully understand its mechanism of action and safety profile, the current scientific evidence suggests that this compound could be a valuable tool in the development of new treatments for these debilitating diseases.
Méthodes De Synthèse
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves several steps, including the reaction of 5-bromo-2-methoxybenzaldehyde with 4-hydroxy-2-methylenebutanoic acid and subsequent reduction of the intermediate product with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with 4-chlorobutyronitrile in the presence of potassium carbonate.
Applications De Recherche Scientifique
N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-19-15-6-5-12(17)9-11(15)10-18-14-3-2-4-16-13(14)7-8-20-16/h5-9,14,18H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBUEZDHJZTGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2CCCC3=C2C=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)



![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540965.png)